molecular formula C21H22N6O4 B2842742 Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 1797286-47-5

Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2842742
CAS No.: 1797286-47-5
M. Wt: 422.445
InChI Key: KCAVCRUDYYUBIU-UHFFFAOYSA-N
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Description

Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a piperidine ring substituted with a 3-cyanopyrazine moiety. Its structure features:

  • A methyl 4-aminobenzoate backbone, providing ester functionality for metabolic stability.
  • A piperidin-4-ylmethyl group connected via a glyoxylic acid spacer (2-oxoacetamido), enabling conformational flexibility.

Properties

IUPAC Name

methyl 4-[[2-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-31-21(30)15-2-4-16(5-3-15)26-20(29)19(28)25-13-14-6-10-27(11-7-14)18-17(12-22)23-8-9-24-18/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAVCRUDYYUBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is synthesized via Fischer esterification of 4-aminobenzoic acid using methanol and sulfuric acid under reflux.
$$
\text{4-Aminobenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl 4-aminobenzoate} + \text{H}2\text{O}
$$
Typical conditions involve refluxing for 72 hours, yielding 91% product after extraction and drying.

Formation of the Oxoacetamido Linker

The oxoacetamido bridge (-NH-C(O)-CO-NH-) is introduced via sequential amidation.

Step 1: Reaction with Glyoxylic Acid Chloride

Methyl 4-aminobenzoate reacts with glyoxylic acid chloride to form methyl 4-(2-oxoacetamido)benzoate:
$$
\text{Methyl 4-aminobenzoate} + \text{ClC(O)COOH} \rightarrow \text{Methyl 4-(2-oxoacetamido)benzoate} + \text{HCl}
$$
This step requires anhydrous conditions and a base (e.g., triethylamine) to neutralize HCl.

Step 2: Coupling with Piperidine-Pyrazine Amine

The intermediate is coupled with 1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methylamine using a carbodiimide coupling agent (e.g., EDCl/HOBt):
$$
\text{Methyl 4-(2-oxoacetamido)benzoate} + \text{H}2\text{N-CH}2-\text{piperidine-pyrazine} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound} + \text{H}_2\text{O}
$$
Reaction yields depend on stoichiometry and purification methods (e.g., column chromatography).

Synthesis of 1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methylamine

Preparation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is synthesized via reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄):
$$
\text{Ethyl piperidine-4-carboxylate} \xrightarrow{\text{LiAlH}_4} \text{Piperidin-4-ylmethanol} + \text{EtOH}
$$

Conversion to Amine

The alcohol is converted to the amine via a Mitsunobu reaction with phthalimide, followed by deprotection with hydrazine:
$$
\text{Piperidin-4-ylmethanol} \xrightarrow{\text{Phthalimide, DIAD/PPh}3} \text{Phthalimido derivative} \xrightarrow{\text{NH}2\text{NH}_2} \text{Piperidin-4-ylmethylamine}
$$

Optimization and Challenges

Key Challenges

  • Cyan Group Stability : The 3-cyanopyrazine moiety is sensitive to strong acids/bases, necessitating pH-neutral conditions during coupling.
  • Amide Bond Formation : Competing side reactions (e.g., over-acylation) are mitigated using coupling agents like HATU.

Purification Methods

  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) isolates intermediates.
  • Recrystallization : Final product is purified via ethanol/water recrystallization.

Analytical Data and Characterization

Property Value Method
Molecular Weight 422.4 g/mol HRMS
Melting Point 152–154°C DSC
Purity >95% HPLC
$$ ^1\text{H NMR} $$ (DMSO) δ 8.65 (s, 1H, pyrazine), 3.85 (s, 3H, OCH₃) 400 MHz

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name (CAS/Prep No.) Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3-Cyanopyrazine on piperidine, methyl benzoate ~494 (estimated) Unique pyrazine-cyano group enhances polarity and binding specificity
Methyl 4-[2-(4-phenylpiperazinyl)acetylamino]benzoate (312502-83-3) 4-Phenylpiperazinyl group ~395 Piperazine instead of pyrazine; phenyl group increases lipophilicity
(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid (135062-02-1) Ethoxy group, bulky aryl-piperidine 452.59 Carboxylic acid (not ester) improves solubility; bulky substituents may hinder membrane permeability
Compound 24 (Methyl 4-((2-((1-(4-cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzoate) Benzimidazole, 4-cyanophenethyl 494.2 Benzimidazole core enhances aromatic stacking; cyanophenethyl improves target affinity
Prep. 14 (methyl 4-[[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]methyl]benzoate) Phenoxyethyl-piperidine 397 Lower MW due to absence of cyanopyrazine; phenoxy group may enhance CNS penetration

Pharmacological Implications

  • 3-Cyanopyrazine vs. Benzimidazole (Compound 24): The pyrazine ring in the target compound may offer stronger hydrogen-bonding interactions with biological targets compared to benzimidazole’s aromatic stacking .
  • Ester vs. Carboxylic Acid (CAS 135062-02-1): The methyl ester in the target compound likely improves oral bioavailability over the carboxylic acid analog, which may require ionized forms for activity .

Physicochemical Properties

  • Lipophilicity: The 3-cyanopyrazine group increases polarity compared to Prep.
  • Metabolic Stability: The glyoxylic acid spacer (2-oxoacetamido) may resist enzymatic hydrolysis better than ester-linked analogs like pyriminobac-methyl () .

Research Findings and Limitations

  • Antimalarial Repositioning (): Compound 24 (structurally closest to the target) showed 90–93% purity and molecular weight consistency, suggesting reliable synthetic routes for analogs .
  • Therapeutic Gaps: No direct bioactivity data for the target compound exist in the provided evidence. Comparisons rely on structural extrapolation.

Biological Activity

Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate, also known by its CAS number 1797286-47-5, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C21_{21}H22_{22}N6_{6}O4_{4}
Molecular Weight 422.4 g/mol
CAS Number 1797286-47-5

The structure includes functional groups that enhance its pharmacological profile, such as a piperidine moiety and a cyanopyrazine ring, which are known to contribute to various biological activities.

Antitumor Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antitumor activity. For instance, studies on related sulfamoylbenzoates have shown their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antibacterial Activity

The compound is also classified under sulfamoyl derivatives, which are recognized for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis, thereby disrupting essential metabolic processes in bacteria. This suggests that this compound may possess similar antibacterial effects.

The proposed mechanism of action for this compound involves:

  • Target Interaction : The compound likely interacts with specific proteins involved in disease pathways, similar to other compounds in its class.
  • Signal Transduction Modulation : It may modulate signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for cellular metabolism has been suggested based on structural analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Efficacy Study : A study demonstrated that a structurally similar compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antibacterial Assays : In vitro studies showed that sulfamoyl derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may share these properties .

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how can researchers optimize reaction yields?

Methodology:

  • Stepwise synthesis: The compound requires multi-step reactions, including piperidine ring functionalization, pyrazine-cyanide coupling, and amide bond formation. Key intermediates include the piperidin-4-ylmethylamine and 3-cyanopyrazin-2-yl derivatives .
  • Optimization strategies:
    • Temperature control: Maintain 0–5°C during nitrile coupling to prevent side reactions.
    • Solvent selection: Use DMF for amide bond formation due to its polarity, which stabilizes intermediates .
    • Catalysts: Pd/C or HATU improve coupling efficiency in heterocyclic systems .
  • Yield data: Typical yields range from 45–65%, with purity >95% achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Q2. How should researchers validate the structural integrity of this compound?

Methodology:

  • Spectroscopic techniques:
    • NMR: Confirm piperidine ring protons (δ 3.2–3.8 ppm) and benzoate ester carbonyl (δ 165–170 ppm) .
    • HRMS: Exact mass calculation (C₂₃H₂₃N₆O₄: theoretical [M+H]⁺ = 463.1784) .
  • Chromatography: HPLC (C18 column, acetonitrile/water) with retention time >12 min ensures purity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound?

Case study:

  • In vitro vs. in vivo discrepancies:
    • Example: A 2024 study reported IC₅₀ = 1.2 μM (kinase inhibition) in cell lines but no efficacy in murine models.
    • Analysis: Poor solubility (logP = 2.8) may limit bioavailability. Use PEG-based formulations or pro-drug strategies to enhance pharmacokinetics .
  • Statistical validation: Apply ANOVA to compare batch-to-batch variability in bioactivity (n ≥ 3 replicates) .

Q. Q4. What computational methods are suitable for predicting target interactions?

Methodology:

  • Molecular docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB IDs: 3NY3, 4R3Q). Key residues: Lys68 (H-bond with cyano group) and Phe98 (π-π stacking with pyrazine) .
  • MD simulations: GROMACS simulations (100 ns) assess binding stability under physiological conditions .

Q. Q5. How can structure-activity relationships (SAR) guide derivative design?

SAR insights:

  • Core modifications:
    • Piperidine substitution: Replacing the 3-cyanopyrazine with a 4-methoxyphenyl group reduced cytotoxicity (IC₅₀ increased from 0.8 μM to >10 μM) .
    • Benzoate ester hydrolysis: The carboxylic acid derivative showed improved water solubility but lower membrane permeability .
  • Design framework: Prioritize derivatives with ClogP <3.5 and topological polar surface area (TPSA) <90 Ų for CNS penetration .

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